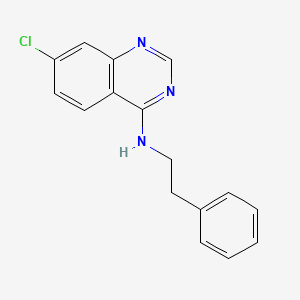
7-chloro-N-phenethyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-phenethyl-4-quinazolinamine is a chemical compound with the molecular formula C16H14ClN3 . It is also known by other synonyms such as 7-chloro-N-(2-phenylethyl)quinazolin-4-amine and N-(7-CHLORO-4-QUINAZOLINYL)-N-PHENETHYLAMINE .
Molecular Structure Analysis
The molecular structure of 7-chloro-N-phenethyl-4-quinazolinamine includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a phenethyl group and a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-N-phenethyl-4-quinazolinamine, such as its melting point, boiling point, and density, were not found in the search results .Aplicaciones Científicas De Investigación
- Quinazolines and quinazolinones exhibit antibacterial properties. Researchers have investigated various quinazolinone derivatives for their antimicrobial potential . These compounds could serve as novel antibiotics to combat drug-resistant bacterial strains.
- Quinazoline derivatives have been explored as potential anticancer agents. Some quinazoline-based compounds have already been approved for clinical use in cancer treatment . Further research into the specific mechanisms and efficacy of 7-chloro-N-(2-phenylethyl)quinazolin-4-amine in cancer therapy is warranted.
- Understanding the SAR of quinazoline derivatives is crucial for optimizing their pharmacological properties. Researchers have explored the relationships between chemical structure and biological activity, which could guide drug design .
Antibacterial Activity
Anticancer Potential
Structure-Activity Relationship (SAR) Studies
Direcciones Futuras
While specific future directions for 7-chloro-N-phenethyl-4-quinazolinamine are not mentioned in the search results, related compounds have shown promise in medical research. For instance, 7-chloro-4-(phenylselanyl) quinoline has been studied for its potential to combat peripheral neuropathy and comorbidities induced by Paclitaxel in mice .
Relevant Papers The paper titled “7-Chloro-4-(Phenylselanyl) Quinoline Is a Novel Multitarget Therapy to Combat Peripheral Neuropathy and Comorbidities Induced by Paclitaxel in Mice” discusses the therapeutic potential of a related compound . Another paper titled “Effectiveness of 7-chloro-4-(phenylselanyl) quinoline in improving learning, short-term memory, and anxiety-like behaviors in a mimetic model of Parkinson’s disease in Drosophila melanogaster” also explores the potential benefits of a similar compound .
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
Mode of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system . They also decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s known that quinazolinone derivatives can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
Some quinazolinone derivatives have been reported to exhibit excellent pharmacokinetics and in vivo activity following oral dosing .
Result of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .
Propiedades
IUPAC Name |
7-chloro-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSLPMDSCDZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-phenethyl-4-quinazolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)
![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)
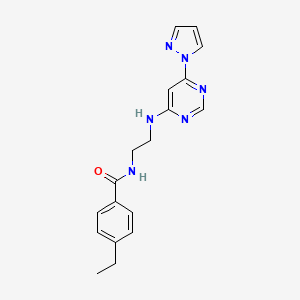
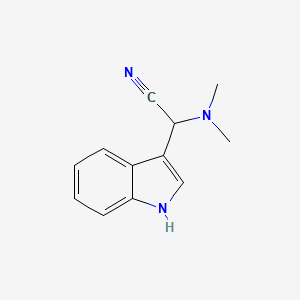
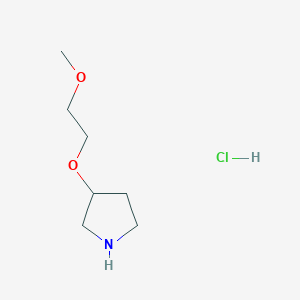
![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)
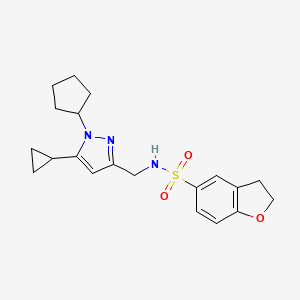
![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)
![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)